2,6-Pyridinedicarbonyl dichloride
Overview
Description
2,6-Pyridinedicarbonyl dichloride, also known as pyridine-2,6-dicarbonyl dichloride, is a chemical compound with the molecular formula C7H3Cl2NO2. It is a derivative of pyridine and is characterized by the presence of two acyl chloride groups attached to the 2 and 6 positions of the pyridine ring. This compound is used as a reagent in various chemical syntheses and has applications in the production of polymers and other organic compounds .
Mechanism of Action
Target of Action
2,6-Pyridinedicarbonyl dichloride is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are the reactants in these synthesis reactions, which can include chiral diamine dihydrobromides , L-alanine or 2-methyl-alanine methyl esters , and 1-pyrenemethylamine hydrochloride .
Mode of Action
The compound interacts with its targets through a process known as acylation . In this process, the dichloride moiety of the this compound molecule reacts with the target molecules, leading to the formation of new covalent bonds .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactants it is combined with. It is known to be involved in the synthesis of pyridine-based polyamido-polyester optically active macrocycles , pyridine-bridged 2,6-bis-carboxamide Schiff’s bases , and N,N’-bis(1-pyrenylmethyl)pyridine-2,6-dicarboxamide .
Pharmacokinetics
It’s important to note that it is insoluble in water , which could affect its distribution and elimination if it were to be used in a biological context.
Result of Action
The result of this compound’s action is the formation of new organic compounds through acylation reactions . These compounds can have a variety of properties and uses, depending on the specific reactants involved in the synthesis.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of moisture. For instance, it is sensitive to moisture , which can potentially interfere with its reactivity. Additionally, certain reactions involving this compound may require specific temperatures for optimal results .
Biochemical Analysis
Biochemical Properties
2,6-Pyridinedicarbonyl dichloride plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive dichloride groups. These interactions often involve the formation of covalent bonds with amino groups in proteins, leading to the modification of enzyme activity and protein function. For instance, this compound can react with chiral diamine dihydrobromides to form pyridine-based polyamido-polyester optically active macrocycles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be moisture-sensitive and should be stored in cool, dry conditions to maintain its stability . Over time, the degradation of this compound can lead to changes in its effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the stability and degradation of this compound can influence its impact on cellular processes.
Preparation Methods
2,6-Pyridinedicarbonyl dichloride can be synthesized through several methods. One common synthetic route involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, and the resulting product is purified through distillation or recrystallization .
Industrial production methods for this compound often involve similar processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
2,6-Pyridinedicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form amides.
Condensation Reactions: It can react with L-alanine or 2-methyl-alanine methyl esters to form pyridine-bridged 2,6-bis-carboxamide Schiff’s bases.
Nucleophilic Addition: The compound can react with nucleophiles such as alcohols and thiols to form esters and thioesters, respectively.
Common reagents used in these reactions include bases like triethylamine and solvents such as acetone and dichloromethane. The major products formed from these reactions are typically amides, esters, and Schiff’s bases .
Scientific Research Applications
2,6-Pyridinedicarbonyl dichloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,6-Pyridinedicarbonyl dichloride can be compared with other similar compounds, such as:
Isophthaloyl chloride: Both compounds are used in the synthesis of polymers and have similar reactivity with nucleophiles.
Succinyl dichloride: This compound is also used in polymer synthesis but has a different structure, leading to variations in the properties of the final materials.
The uniqueness of this compound lies in its ability to form pyridine-based structures, which can enhance the stability and functionality of the synthesized compounds .
Properties
IUPAC Name |
pyridine-2,6-dicarbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHOGODUVLQCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958483 | |
Record name | Pyridine-2,6-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3739-94-4 | |
Record name | 2,6-Pyridinedicarbonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3739-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine-2,6-dicarbonyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-2,6-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,6-dicarbonyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2,6-pyridinedicarbonyl dichloride in material science?
A1: this compound serves as a crucial precursor in synthesizing various polymers and metal-organic frameworks (MOFs) [, ]. Its reaction with diamines or diols yields polyamides and polyesters, respectively. These polymers exhibit intriguing properties, including metal ion absorption capabilities and potential applications in catalysis [, ].
Q2: How does the structure of this compound lend itself to the formation of macrocycles?
A2: The molecule's two reactive acyl chloride groups, positioned at the 2 and 6 positions of the pyridine ring, enable cyclization reactions with appropriate diamines. This results in the formation of macrocyclic structures, with the pyridine ring becoming an integral part of the macrocycle's backbone [, , ].
Q3: Can you elaborate on the use of this compound in developing chiral macrocycles and their significance?
A3: Researchers utilize this compound to synthesize chiral macrocycles by employing chiral diamines as building blocks [, ]. These chiral macrocycles possess cavities capable of selectively binding to specific enantiomers of guest molecules, such as amino acid derivatives []. This selective binding ability makes them potentially valuable in areas like chiral separation and enantioselective catalysis.
Q4: How does this compound contribute to the development of luminescent lanthanide complexes?
A4: this compound plays a vital role as a starting material for synthesizing bis(oxazolyl)pyridine ligands []. These ligands, upon coordination with lanthanide ions like europium (Eu(III)) and terbium (Tb(III)), create luminescent complexes. The photophysical properties of these complexes, including their luminescence efficiency, can be fine-tuned by modifying the substituents on the oxazole rings of the ligands [].
Q5: Are there studies investigating the intermediates formed during the reactions of this compound?
A5: Yes, pulse radiolysis techniques have been employed to study the kinetic and spectral properties of transient intermediates produced during the reaction of this compound in aqueous solutions []. Understanding the nature and behavior of these intermediates is crucial for optimizing reaction conditions and designing novel synthetic pathways.
Q6: Has this compound been used in developing compounds with potential biological activities?
A6: Research demonstrates the synthesis of pyridine-2,6-carboxamide Schiff's bases utilizing this compound as a starting material []. These compounds exhibited promising antimicrobial activities against various bacterial and fungal strains. This highlights the potential of this building block for medicinal chemistry research.
Q7: How do researchers characterize the compounds synthesized using this compound?
A7: A range of techniques is employed for characterizing compounds derived from this compound. These include spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) [, , , , , ]. Additionally, X-ray crystallography is often used to elucidate the three-dimensional structures of crystalline compounds, providing valuable insights into their molecular geometry and packing arrangements [, , , , ].
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